molecular formula C30H34N4O2 B12425960 Alectinib-d8

Alectinib-d8

カタログ番号: B12425960
分子量: 490.7 g/mol
InChIキー: KDGFLJKFZUIJMX-FUEQIQQISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alectinib-d8 is a deuterated form of Alectinib, which is a potent and selective inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase. Alectinib is primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The deuterated form, this compound, contains eight deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Alectinib-d8 involves the incorporation of deuterium atoms into the Alectinib molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The process typically involves multiple steps, including the protection and deprotection of functional groups, as well as purification steps to ensure the desired isotopic purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to minimize costs and maximize yield. This often involves the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity and isotopic enrichment .

化学反応の分析

Types of Reactions: Alectinib-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deuterated analogs with modified functional groups, which can be used for further studies and applications .

科学的研究の応用

Alectinib-d8 has several scientific research applications, including:

作用機序

Alectinib-d8 exerts its effects by selectively inhibiting the activity of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling pathways, including the STAT3 and AKT pathways, which are involved in cell proliferation and survival. By blocking these pathways, this compound induces apoptosis and inhibits the growth of ALK-positive cancer cells .

類似化合物との比較

    Crizotinib: Another ALK inhibitor used in the treatment of ALK-positive NSCLC.

    Brigatinib: A second-generation ALK inhibitor with improved efficacy and safety profile.

    Ceritinib: An ALK inhibitor with a different chemical structure but similar mechanism of action.

Comparison: Alectinib-d8 is unique due to its deuterated nature, which enhances its metabolic stability and pharmacokinetic properties compared to non-deuterated analogs. This can lead to improved therapeutic efficacy and reduced side effects. Additionally, this compound has shown superior blood-brain barrier penetration compared to Crizotinib, making it more effective in treating brain metastases in ALK-positive NSCLC patients .

特性

分子式

C30H34N4O2

分子量

490.7 g/mol

IUPAC名

9-ethyl-6,6-dimethyl-8-[4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)piperidin-1-yl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

InChI

InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3/i11D2,12D2,13D2,14D2

InChIキー

KDGFLJKFZUIJMX-FUEQIQQISA-N

異性体SMILES

[2H]C1(C(OC(C(N1C2CCN(CC2)C3=CC4=C(C=C3CC)C(=O)C5=C(C4(C)C)NC6=C5C=CC(=C6)C#N)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

正規SMILES

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。